![molecular formula C12H13FN4O2 B6647367 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)
4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline is a synthetic organic compound that belongs to the class of aniline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Imidazole Introduction: The attachment of the imidazole moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group and imidazole moiety can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.
4-chloro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.
4-fluoro-N-[2-(1-ethylimidazol-2-yl)ethyl]-2-nitroaniline: Similar structure but with an ethyl group on the imidazole ring instead of a methyl group.
Uniqueness
The presence of the fluorine atom and the nitro group in 4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2/c1-16-7-6-15-12(16)4-5-14-10-3-2-9(13)8-11(10)17(18)19/h2-3,6-8,14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJYWFCDSAPJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCNC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
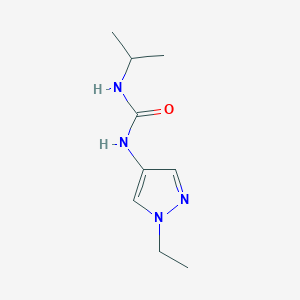
![4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B6647290.png)
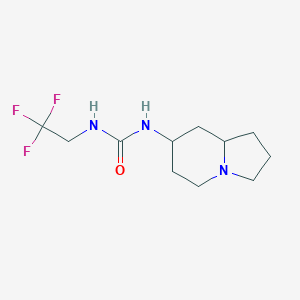
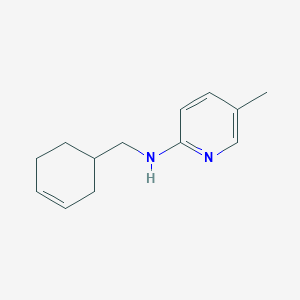
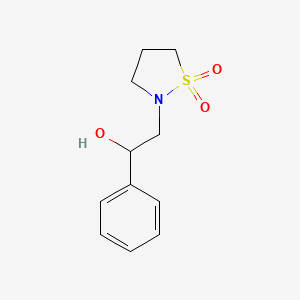
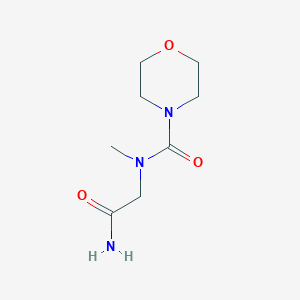
![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)
![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)
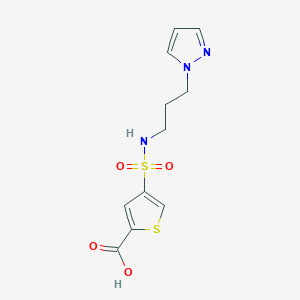
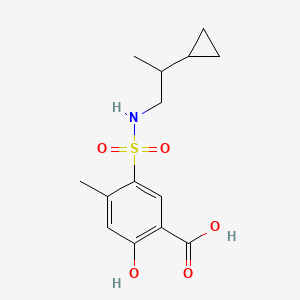
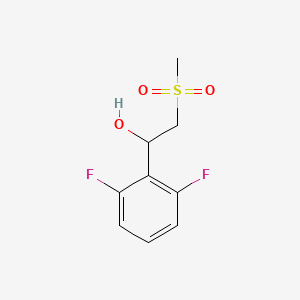
![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
